4-methyl-5H-phenanthridin-6-one

Overview

Description

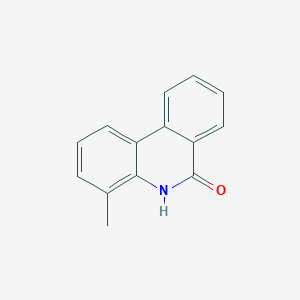

4-Methyl-5H-phenanthridin-6-one is a tricyclic N-heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its unique structure, which includes a phenanthridinone core with a methyl group attached at the fourth position. Phenanthridinones are known for their presence in various natural alkaloids and their significant biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .

Preparation Methods

The synthesis of 4-methyl-5H-phenanthridin-6-one can be achieved through several methods:

Palladium-Catalyzed Annulation: This method involves the use of palladium catalysts to facilitate the annulation process, providing controlled access to functionalized phenanthridinones in yields ranging from 59% to 88%.

Nickel-Catalyzed Amidation: This approach uses nickel catalysts to promote the amidation of aryl iodides, leading to the formation of phenanthridinone derivatives.

Organo-Catalytic Protocols: These protocols involve direct C(sp2)−H bond arylation, which can be achieved using organo-catalysts.

Free Radical Initiators: The use of free radical initiators such as AIBN or microwave irradiation can also yield phenanthridinone derivatives.

Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-Methyl-5H-phenanthridin-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as O2 or K2S2O8.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: Substitution reactions, particularly arylation, can be facilitated using palladium or nickel catalysts.

Common reagents and conditions used in these reactions include palladium or nickel catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents like NaBH4. Major products formed from these reactions include various functionalized phenanthridinone derivatives.

Scientific Research Applications

Structural Characteristics

The molecular structure of 4-methyl-5H-phenanthridin-6-one features a phenanthridinone core with a methyl group at the fourth position. This unique structure influences its reactivity and biological activity. The compound can be synthesized through several methods, including:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for the construction of phenanthridinone skeletons.

- Visible-Light Photocatalysis : Employing visible light to facilitate reactions leading to the formation of phenanthridinones .

Antimycobacterial Activity

Research indicates that phenanthridine derivatives, including this compound, exhibit significant antimycobacterial properties. Studies have shown that compounds derived from this scaffold possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent effects. For instance, derivatives have been reported with MIC values as low as 4.05 μM against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It influences cellular processes such as apoptosis and proliferation in various cancer cell lines. The mechanism of action is thought to involve interactions with specific enzymes or receptors, leading to altered cell signaling pathways that promote cancer cell death.

Antiviral Activities

In addition to its antibacterial properties, this compound has been evaluated for antiviral activities, particularly against HIV. Certain derivatives have shown promise as inhibitors of HIV integrase, suggesting potential applications in antiviral therapy .

Other Biological Activities

Other notable biological activities associated with this compound include:

- Antiproliferative Effects : Inhibiting the growth of various tumor cell lines.

- Antimalarial and Antiparasitic Effects : Some derivatives have demonstrated activity against malaria and other parasitic infections .

Case Study 1: Antitubercular Activity

A study conducted on a series of phenanthridine derivatives revealed that specific compounds exhibited remarkable antitubercular activity against M. tuberculosis H37Rv strain. For example, a derivative with an MIC value of 61.31 μM was identified as highly effective in inhibiting bacterial growth using both MABA and LORA methodologies .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of phenanthridine derivatives, researchers synthesized several analogues and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications to the phenanthridine core significantly enhanced cytotoxicity compared to unmodified compounds.

Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-methyl-5H-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death in cancer cells .

Comparison with Similar Compounds

4-Methyl-5H-phenanthridin-6-one can be compared with other similar compounds, such as:

Phenanthridin-6-one: Lacks the methyl group at the fourth position, which may affect its biological activity and chemical reactivity.

6-Phenanthridinol:

Phenanthridone: Another derivative with distinct structural and functional characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name |

4-methyl-5H-phenanthridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15-13(9)11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZAYBYJQZUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587411 | |

| Record name | 4-Methylphenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107624-48-6 | |

| Record name | 4-Methylphenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.